Ethenyl 4-(2,4-dichlorophenoxy)butanoate
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Overview
Description
Ethenyl 4-(2,4-dichlorophenoxy)butanoate is an organic compound that belongs to the class of phenoxybutanoates It is characterized by the presence of a vinyl group (ethenyl) attached to a butanoate moiety, which is further substituted with a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as column chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenyl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4-dichlorophenoxy)butanoic acid or its aldehyde derivative.
Reduction: Formation of 4-(2,4-dichlorophenoxy)butanol.
Substitution: Formation of substituted phenoxybutanoates.
Scientific Research Applications
Ethenyl 4-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethenyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 4-(2,4-dichlorophenoxy)butanoate
- Ethyl 4-(2,4-dichlorophenoxy)butanoate
Uniqueness
Ethenyl 4-(2,4-dichlorophenoxy)butanoate is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The vinyl group allows for additional functionalization and modification, making it a versatile compound in various chemical and biological contexts.
Properties
CAS No. |
66099-72-7 |
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Molecular Formula |
C12H12Cl2O3 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
ethenyl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h2,5-6,8H,1,3-4,7H2 |
InChI Key |
VMPYKVBCTQPDLM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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